molecular formula C22H15NO5 B407229 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one CAS No. 307547-24-6

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one

Cat. No.: B407229
CAS No.: 307547-24-6
M. Wt: 373.4g/mol
InChI Key: VDDJNFRYRPLMSH-UHFFFAOYSA-N
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Description

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group attached to a benzyloxy moiety, which is further connected to a chromen-2-one scaffold. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl alcohol and 4-phenylcoumarin.

    Formation of Benzyloxy Intermediate: The 4-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the corresponding benzyloxy anion. This anion is then reacted with 4-phenylcoumarin under controlled conditions to form the benzyloxy intermediate.

    Cyclization: The benzyloxy intermediate undergoes cyclization in the presence of a catalyst (e.g., palladium) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromen-2-one scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyloxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Dihydro Derivatives: Formed by the reduction of the chromen-2-one scaffold.

    Substituted Derivatives: Formed by nucleophilic substitution of the benzyloxy moiety.

Scientific Research Applications

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.

Properties

CAS No.

307547-24-6

Molecular Formula

C22H15NO5

Molecular Weight

373.4g/mol

IUPAC Name

7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H15NO5/c24-22-13-20(16-4-2-1-3-5-16)19-11-10-18(12-21(19)28-22)27-14-15-6-8-17(9-7-15)23(25)26/h1-13H,14H2

InChI Key

VDDJNFRYRPLMSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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